2-(3-Cyclobutylphenyl)-2-methyloxirane

Description

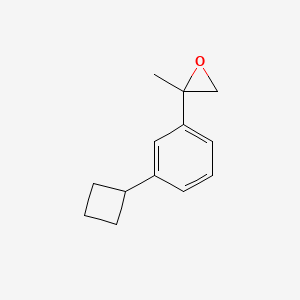

2-(3-Cyclobutylphenyl)-2-methyloxirane is a 2,2-disubstituted epoxide featuring a cyclobutyl group at the 3-position of the phenyl ring and a methyl group on the oxirane (epoxide) ring. Epoxides of this class are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, polymers, and bioactive molecules due to their high reactivity and stereochemical versatility .

Key structural attributes include:

- Epoxide ring: The strained three-membered ring confers electrophilicity, enabling nucleophilic ring-opening reactions.

- Aryl substituent: The 3-cyclobutylphenyl group introduces steric bulk and electronic effects, which may modulate reactivity and stability compared to simpler phenyl-substituted analogs.

Properties

IUPAC Name |

2-(3-cyclobutylphenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(9-14-13)12-7-3-6-11(8-12)10-4-2-5-10/h3,6-8,10H,2,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNBHZRGWKZNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=CC(=C2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclobutylphenyl)-2-methyloxirane typically involves the following steps:

Formation of the Cyclobutylphenyl Intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where cyclobutyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclobutylphenyl)-2-methyloxirane can undergo various chemical reactions, including:

Reduction: The compound can be reduced using hydrogenation catalysts to form the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Diols.

Reduction: Alcohols.

Substitution: Substituted oxirane derivatives.

Scientific Research Applications

2-(3-Cyclobutylphenyl)-2-methyloxirane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclobutylphenyl)-2-methyloxirane involves the interaction of its oxirane ring with various biological targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their structural differences:

*Calculated based on molecular formula C₁₃H₁₆O.

Key Observations :

- Steric Effects : The 3-cyclobutyl group introduces greater steric hindrance than smaller substituents (e.g., methoxy or bromo), likely reducing reaction rates in nucleophilic attacks compared to less hindered analogs like 2-methyloxirane .

- Electronic Effects : Electron-withdrawing groups (e.g., bromo) increase the electrophilicity of the epoxide ring, enhancing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., methoxy) stabilize the ring but may reduce regioselectivity in ring-opening reactions .

Ring-Opening Reactions

- Thiolysis : Analogous 2,2-disubstituted epoxides (e.g., 2-methyloxirane derivatives) undergo regioselective thiolysis to form β-hydroxy sulfides, which are precursors to antimicrobial agents . The cyclobutylphenyl variant may exhibit altered regioselectivity due to steric effects.

- Deuteration: Titanocene(III)-catalyzed deuteration of 2-(4-isobutylphenyl)-2-methyloxirane yields deuterated alcohols with retention of stereochemistry, suggesting similar protocols could apply to the cyclobutylphenyl analog .

Carbonylation

Regioselective carbonylation of 2,2-disubstituted epoxides (e.g., 2-(cyclopentylmethyl)-2-methyloxirane) produces monocarbonyl aldehydes. The cyclobutylphenyl analog’s bulkier structure may favor alternative pathways or require optimized catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.